molecular formula C19H20N4O2 B2877477 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380172-32-5

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2877477
CAS RN: 2380172-32-5
M. Wt: 336.395
InChI Key: DXYXWTBQMXWIOE-UHFFFAOYSA-N
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Description

This compound is a type of heterocyclic compound . It is related to the class of compounds known as pyrido[1,2-a]pyrimidin-4-ones . These compounds are associated with a broad range of useful biological properties .


Synthesis Analysis

The synthesis of this compound involves a nucleophilic substitution reaction . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which were then cyclised under thermal conditions .


Physical And Chemical Properties Analysis

The compound is a white powder . Its melting point is 85–87°C . The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine . There may also be potential for the development of new drugs based on modifications of this compound .

properties

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19-12-18(21-17-5-1-2-11-23(17)19)22-10-3-4-15(13-22)14-25-16-6-8-20-9-7-16/h1-2,5-9,11-12,15H,3-4,10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXWTBQMXWIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)N3C=CC=CC3=N2)COC4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

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